α-Helical CRF (9-41) is a synthetic peptide and a potent antagonist of CRF, a neuropeptide critically involved in stress responses and various physiological processes [, , , , , ]. Unlike CRF, which activates CRF receptors, α-helical CRF (9-41) competitively binds to these receptors, blocking CRF's actions [, , , , ]. This antagonistic property makes α-helical CRF (9-41) a valuable tool in scientific research to investigate the role of CRF in diverse physiological and pathological conditions [, , , , , , , , , , , , , , ].
α-helical Corticotropin-Releasing Factor 9-41 is a synthetic peptide derived from the corticotropin-releasing factor, a key hormone involved in the stress response. This compound is classified as a receptor antagonist, specifically targeting the corticotropin-releasing factor receptors, which play critical roles in regulating physiological responses to stress. The development of α-helical Corticotropin-Releasing Factor 9-41 was motivated by the need to create a peptide that could effectively inhibit the actions of corticotropin-releasing factor without fully activating the receptors, making it a valuable tool in research related to stress and anxiety disorders .
The synthesis of α-helical Corticotropin-Releasing Factor 9-41 involves several key methods:
The molecular structure of α-helical Corticotropin-Releasing Factor 9-41 can be described as follows:
The peptide exhibits a significant α-helical structure, which is essential for its interaction with corticotropin-releasing factor receptors. Structural studies indicate that this conformation enhances binding affinity and biological activity .
α-helical Corticotropin-Releasing Factor 9-41 participates in several notable chemical reactions:
The mechanism of action for α-helical Corticotropin-Releasing Factor 9-41 involves:
The physical and chemical properties of α-helical Corticotropin-Releasing Factor 9-41 include:
These properties are crucial for its application in laboratory settings and biological research.
α-helical Corticotropin-Releasing Factor 9-41 has several scientific applications:
α-helical CRF(9-41) is a 33-amino acid peptide derived from the C-terminal segment of corticotropin-releasing factor (CRF). Its primary sequence is: H-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Met-Leu-Glu-Met-Ala-Lys-Ala-Glu-Gln-Glu-Ala-Glu-Gln-Ala-Ala-Leu-Asn-Arg-Leu-Leu-Leu-Glu-Glu-Ala-NH₂ [4] [5]. Key modifications include:
Table 1: Sequence Features of α-helical CRF(9-41)
Property | Detail |
---|---|
Full Sequence | DLTFHLLREMLEMAKAEQEAEQAALNRLLLEEA-NH₂ |
Length | 33 residues |
C-terminal Modification | Amidation (Ala³³-NH₂) |
Key Functional Residues | Met¹⁰, Met¹³ (oxidation-sensitive); Leu²⁶⁻²⁸ (hydrophobic core) |
α-helical CRF(9-41) is synthesized via Fmoc-based SPPS on methylbenzhydrylamine (MBHA) resin [3] [7]. Critical steps include:
α-helical CRF(9-41) exhibits distinct structural and functional divergences from native CRF and other ligands:
Table 2: Receptor Binding Profiles of CRF Family Peptides
Peptide | CRF₁ Affinity (Kᵢ, nM) | CRF₂ Affinity (Kᵢ, nM) | Primary Action |
---|---|---|---|
Native CRF (h/rCRF) | 1–2 | >100 | Full agonist (both) |
α-helical CRF(9-41) | 17 | 0.97–5 | CRF₂ antagonist / CRF₁ partial agonist |
Urocortin I | 0.5 | 0.8 | Full agonist (both) |
Astressin | 1.2 | 1.0 | Pan-antagonist |
Structurally, α-helical CRF(9-41) lacks the N-terminal segment (residues 1–8) essential for receptor activation, explaining its antagonism [5] [7]. Its truncated design contrasts with full-length analogs like Astressin, which retain N-terminal residues but incorporate D-amino acids for stability [5] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7